A Comprehensive Technical Guide to the Characterization of 1-Boc-5-methyl-3-formylindole
A Comprehensive Technical Guide to the Characterization of 1-Boc-5-methyl-3-formylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the essential characterization data for the synthetic building block, 1-Boc-5-methyl-3-formylindole (tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate). This compound is of significant interest in medicinal chemistry and drug discovery as a versatile intermediate for the synthesis of more complex indole-based therapeutic agents. This document outlines the expected physicochemical properties and provides a thorough analysis of its structural and spectroscopic characteristics. Standard protocols for obtaining this characterization data are also detailed, offering field-proven insights into the experimental choices and validation systems.
Introduction and Molecular Overview
1-Boc-5-methyl-3-formylindole is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous natural products and pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in various synthetic transformations. The formyl group at the 3-position and the methyl group at the 5-position provide key functional handles for further molecular elaboration, making it a valuable precursor in the development of novel therapeutic agents.
Molecular Structure:
Figure 1: Chemical structure of 1-Boc-5-methyl-3-formylindole.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₇NO₃ | Calculated |
| Molecular Weight | 259.30 g/mol | Calculated |
| CAS Number | 914348-94-0 | [1] |
| Appearance | Expected to be a solid | Analogy to similar compounds |
| Melting Point | Not available. Expected to be higher than 119-121 °C (unmethylated analog) | [2] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF) | Expected behavior |
Synthesis and Purification
A common and efficient method for the synthesis of 1-Boc-5-methyl-3-formylindole is the Vilsmeier-Haack formylation of the corresponding N-Boc protected 5-methylindole.[3][4] This reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings.
Proposed Synthetic Workflow:
Figure 2: Proposed synthetic workflow for 1-Boc-5-methyl-3-formylindole.
Experimental Protocol: Vilsmeier-Haack Formylation
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. The formation of the Vilsmeier reagent is exothermic and should be controlled.
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Indole Addition: After the addition of POCl₃ is complete, add a solution of 1-Boc-5-methylindole in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Quenching and Hydrolysis: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for 1-Boc-5-methyl-3-formylindole, based on the analysis of closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 1-Boc-5-methyl-3-formylindole are based on the known spectra of similar indole derivatives.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Comparison |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) | Characteristic downfield singlet for indole-3-carbaldehydes.[5] |
| ~8.2 | s | 1H | H-2 | Singlet, deshielded by the adjacent formyl group and indole nitrogen. |
| ~8.1 | d | 1H | H-4 | Doublet, deshielded by the Boc group and adjacent to the methyl-substituted carbon. |
| ~7.4 | s | 1H | H-6 | Singlet or narrow doublet, adjacent to the methyl group. |
| ~7.2 | d | 1H | H-7 | Doublet, coupled to H-6. |
| ~2.5 | s | 3H | Methyl protons (-CH₃) | Characteristic singlet for an aromatic methyl group. |
| ~1.7 | s | 9H | tert-Butyl protons (-C(CH₃)₃) | Large singlet for the nine equivalent protons of the Boc group. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale/Comparison |
| ~185.0 | Aldehyde Carbonyl (C=O) | Typical for an aromatic aldehyde.[5] |
| ~149.0 | Boc Carbonyl (C=O) | Characteristic of the Boc protecting group. |
| ~138.0 | C-7a | Quaternary carbon at the ring junction. |
| ~136.0 | C-2 | Deshielded by the adjacent formyl group and nitrogen. |
| ~133.0 | C-5 | Carbon bearing the methyl group. |
| ~126.0 | C-3a | Quaternary carbon at the ring junction. |
| ~125.0 | C-4 | Aromatic CH. |
| ~122.0 | C-6 | Aromatic CH. |
| ~118.0 | C-3 | Carbon bearing the formyl group. |
| ~115.0 | C-7 | Aromatic CH. |
| ~85.0 | Quaternary Carbon of Boc (-C(CH₃)₃) | Characteristic of the Boc group. |
| ~28.0 | tert-Butyl Carbons (-C(CH₃)₃) | Methyl carbons of the Boc group. |
| ~21.0 | Methyl Carbon (-CH₃) | Aromatic methyl group carbon. |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a more concentrated sample may be required.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1730 | Strong | C=O stretching (Boc carbonyl) |
| ~1670 | Strong | C=O stretching (aldehyde carbonyl) |
| ~1600, ~1470 | Medium | C=C stretching (aromatic) |
| ~1370, ~1160 | Strong | C-O stretching (ester) and C-N stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.
Table 5: Predicted Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (expected) | Notes |
| [M+H]⁺ | 260.1281 | ~260.1 | Protonated molecule (Electrospray Ionization - ESI) |
| [M+Na]⁺ | 282.1101 | ~282.1 | Sodium adduct (ESI) |
| [M]⁺ | 259.1203 | ~259.1 | Molecular ion (Electron Ionization - EI) |
| [M-56]⁺ | 203.0631 | ~203.1 | Loss of isobutylene from the Boc group (EI) |
| [M-100]⁺ | 159.0684 | ~159.1 | Loss of the entire Boc group (EI) |
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce the solid sample directly for EI-MS.
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Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique (ESI or EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
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Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. Compare the observed m/z values with the calculated values to confirm the identity of the compound.
Conclusion
The characterization data and protocols presented in this guide provide a comprehensive framework for the identification and quality control of 1-Boc-5-methyl-3-formylindole. The predicted spectroscopic data, derived from the analysis of closely related compounds, offer a reliable reference for researchers. Adherence to the outlined experimental procedures will ensure the acquisition of accurate and reproducible data, which is crucial for the successful application of this versatile building block in synthetic and medicinal chemistry.
References
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PubChem Compound Summary for CID 259187, 5-Methylindole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 2764519, tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
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ChemSynthesis. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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PubChem Compound Summary for CID 16414193, tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]
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